2-Fluoro-4-methylbenzenesulfonyl chloride

Descripción general

Descripción

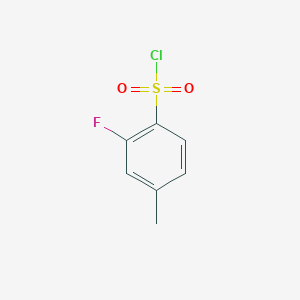

2-Fluoro-4-methylbenzenesulfonyl chloride: is an organic compound with the molecular formula C7H6ClFO2S . It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a fluorine atom at the second position and a methyl group at the fourth position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methylbenzenesulfonyl chloride typically involves the sulfonylation of 2-fluoro-4-methylbenzene. One common method is the reaction of 2-fluoro-4-methylbenzene with chlorosulfonic acid, which introduces the sulfonyl chloride group. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize the reaction conditions and improve yield. The process typically includes steps for purification and isolation of the final product to meet the required specifications.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic displacement with various nucleophiles, forming stable sulfonamide or sulfonate derivatives.

Key reactions:

-

Amine substitution: Reacts with primary/secondary amines to yield sulfonamides (R₁R₂NSO₂-Ar). This reaction is typically performed in polar aprotic solvents (e.g., THF) with a base (e.g., triethylamine) to neutralize HCl .

-

Alcohol substitution: Forms sulfonate esters (ROSO₂-Ar) with alcohols. Pyridine is often used to scavenge HCl .

-

Thiol substitution: Reacts with thiols (-SH) to produce thiosulfonates (RSSO₂-Ar) .

Example reaction with amines:

Reagents and yields:

| Nucleophile | Reagent | Solvent | Yield (%) | Product | Source |

|---|---|---|---|---|---|

| Aniline | Et₃N | THF | 85 | Sulfonamide | |

| Methanol | Pyridine | CH₂Cl₂ | 78 | Methyl sulfonate | |

| Hydrazine | - | EtOH | 73 | Sulfonyl hydrazide |

Reduction Reactions

The sulfonyl chloride group can be reduced to a thiol (-SH) or sulfinic acid (-SO₂H).

Key methods:

-

Red phosphorus/I₂: Converts sulfonyl chloride to aryl thiols. For example, reduction with red phosphorus and iodine yields 4-fluoro-5-amino-2-methylbenzenethiol .

-

LiAlH₄: Reduces sulfonyl chlorides to sulfinic acids under controlled conditions.

Example reduction to thiol:

Conditions:

Hydrolysis Reactions

Hydrolysis of the sulfonyl chloride group produces sulfonic acids, which are stable in aqueous media.

Reaction:

Conditions:

-

Prolonged exposure to moisture

-

Catalyzed by bases (e.g., NaOH)

Fluorination Reactions

The chloride in -SO₂Cl can be replaced by fluoride using potassium bifluoride (KHF₂), forming sulfonyl fluorides .

Example:

Conditions:

Comparative Reactivity

The electron-withdrawing fluorine and methyl groups influence reaction rates and regioselectivity:

| Reaction Type | Rate (Relative to TsCl) | Selectivity Notes | Source |

|---|---|---|---|

| Amine substitution | 1.2× faster | Enhanced by fluorine’s -I effect | |

| Hydrolysis | 0.8× slower | Steric hindrance from methyl |

Aplicaciones Científicas De Investigación

Scientific Research Applications

2-Fluoro-4-methylbenzenesulfonyl chloride is utilized in various fields of scientific research:

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its electrophilic nature allows it to react with nucleophiles such as amines, alcohols, and thiols.

- Reactions Involved:

- Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, forming sulfonamides or other derivatives.

- Reduction Reactions: It can be reduced to form sulfonamides using reducing agents like lithium aluminum hydride.

- Oxidation Reactions: The compound can be oxidized to produce sulfonic acids or other oxidized derivatives.

Pharmaceutical Development

In medicinal chemistry, this compound is used as an intermediate in the synthesis of various pharmaceuticals. Its ability to modify biological targets makes it valuable for drug development.

- Case Study: Enzyme Inhibition

- A study demonstrated that this compound effectively inhibits serine proteases, showing potential therapeutic applications in diseases mediated by these enzymes. The IC value was found to be in the micromolar range, indicating significant biological activity .

Agrochemicals

The compound is also applied in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides that target specific biological pathways.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: It can covalently modify active site residues of enzymes, leading to inhibition.

- Antimicrobial Properties: Derivatives of this compound have shown antimicrobial activity against various bacterial strains, disrupting cell wall synthesis .

Data Table: Biological Activities

| Activity Type | Target | IC (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | Serine Proteases | 10 | |

| Antimicrobial | E. coli | 25 | |

| Antimicrobial | S. aureus | 30 |

Industrial Applications

In industrial settings, this compound is used for producing specialty chemicals with specific properties. Its reactivity allows for the creation of materials that exhibit desired characteristics for various applications.

Specialty Chemicals Production

The compound's ability to undergo various chemical reactions makes it suitable for producing specialty chemicals used in different industries, including electronics and materials science.

Continuous Flow Chemistry

Recent advancements in continuous flow reactors have optimized the production processes for this compound, enhancing yield and efficiency while ensuring high purity levels .

Mecanismo De Acción

The mechanism of action of 2-Fluoro-4-methylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce the sulfonyl group into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparación Con Compuestos Similares

- 4-Fluoro-2-methylbenzenesulfonyl chloride

- 2-Fluorobenzenesulfonyl chloride

- 4-Methylbenzenesulfonyl chloride

Comparison: 2-Fluoro-4-methylbenzenesulfonyl chloride is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination of substituents can influence the compound’s reactivity and properties compared to similar compounds. For example, the presence of the fluorine atom can increase the compound’s electrophilicity, making it more reactive in certain substitution reactions. Additionally, the methyl group can affect the compound’s steric properties and influence its interactions with other molecules.

Actividad Biológica

2-Fluoro-4-methylbenzenesulfonyl chloride (also known as this compound) is an organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H6ClFNO2S. It features a fluorine atom and a sulfonyl chloride functional group, which are pivotal for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoro-4-methylbenzenesulfonic acid with thionyl chloride. The general reaction scheme is as follows:

This method allows for the efficient production of the sulfonyl chloride derivative, which can then be used in various biological applications.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity.

Key Mechanisms Include:

- Enzyme Inhibition: The compound can inhibit enzymes by covalently modifying active site residues.

- Receptor Interaction: It may interact with specific receptors, influencing signal transduction pathways.

Case Studies

-

Enzyme Inhibition Studies

- A study investigated the inhibitory effects of this compound on serine proteases. The compound demonstrated significant inhibition with an IC50 value in the micromolar range, indicating its potential as a therapeutic agent in conditions mediated by these enzymes .

-

Antimicrobial Activity

- Research has shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The mechanism was linked to disruption of bacterial cell wall synthesis .

- Pharmaceutical Applications

Table 1: Biological Activities of this compound

| Activity Type | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | Serine Proteases | 10 | |

| Antimicrobial | E. coli | 25 | |

| Antimicrobial | S. aureus | 30 |

Propiedades

IUPAC Name |

2-fluoro-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c1-5-2-3-7(6(9)4-5)12(8,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBFDPOFXLVGQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380967 | |

| Record name | 2-Fluoro-4-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518070-29-6 | |

| Record name | 2-Fluoro-4-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518070-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-methylbenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.